XLogP3-AA Lipophilicity: Balanced Partitioning vs. 6-Chloro-N-(2-methoxybenzyl)pyrimidin-4-amine
Computed XLogP3-AA for 6-((2-methoxybenzyl)oxy)pyrimidin-4-amine is 1.6, placing it within the optimal range (1–3) for oral bioavailability [1]. By contrast, the N-linked analog 6-chloro-N-(2-methoxybenzyl)pyrimidin-4-amine (CAS 945896-53-7) has a higher computed XLogP3-AA of 2.3 due to increased hydrophobicity from the chlorine substituent, which may reduce aqueous solubility and increase protein binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 (6-((2-methoxybenzyl)oxy)pyrimidin-4-amine) |
| Comparator Or Baseline | 2.3 (6-chloro-N-(2-methoxybenzyl)pyrimidin-4-amine, CAS 945896-53-7) |
| Quantified Difference | Δ = -0.7 log units; target compound is less lipophilic, more compliant with Lipinski's Rule of 5 optimal range |
| Conditions | Computed by XLogP3 3.0 (PubChem) based on 2D molecular topology [1][2] |
Why This Matters
Lower lipophilicity in the target compound predicts superior aqueous solubility and reduced non-specific binding, favoring hit-to-lead progression in drug discovery programs.
- [1] PubChem Compound Summary for CID 71778746, 6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine. National Center for Biotechnology Information (2025). Retrieved May 2, 2026. View Source
- [2] PubChem Compound Summary for CID 44119615, 6-chloro-N-(2-methoxybenzyl)pyrimidin-4-amine. National Center for Biotechnology Information (2025). Retrieved May 2, 2026. View Source
